2-Cycloheptylpyrrolidine;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-cycloheptylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-4-7-10(6-3-1)11-8-5-9-12-11;/h10-12H,1-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFWMPKTHRLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Foundational Significance Within Cyclic Amine Chemistry
Cyclic amines are organic compounds where a nitrogen atom is part of a ring structure. youtube.com This class of molecules is foundational to organic chemistry and biology due to their prevalence in nature and their versatile applications in synthesis. youtube.comtandfonline.com The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing nitrogen, is a particularly significant scaffold. tandfonline.comwikipedia.org
The history of cyclic amine chemistry is intertwined with the study of natural products. Many alkaloids, which are naturally occurring nitrogen-containing compounds from plants, feature the pyrrolidine ring. tandfonline.comwikipedia.org Notable examples include nicotine (B1678760) and hygrine. wikipedia.org The amino acid proline, a fundamental building block of proteins, is also a derivative of pyrrolidine. nih.gov This natural prevalence spurred early interest and continues to drive research into the synthesis and properties of pyrrolidine derivatives. nih.gov
Over time, the focus expanded from isolation and characterization to the development of synthetic methodologies. The ability to construct and modify the pyrrolidine ring has become a crucial aspect of organic synthesis. organic-chemistry.org These synthetic efforts have enabled the creation of a vast number of derivatives with diverse applications, particularly in medicinal chemistry where the pyrrolidine scaffold is a common feature in many drugs. nih.govnih.gov
Classification and Structural Features Relevant to Synthetic Chemistry and Stereochemistry
2-Cycloheptylpyrrolidine (B13597982);hydrochloride is classified as a secondary cyclic amine. wikipedia.org Its structure consists of two main components: a pyrrolidine (B122466) ring and a cycloheptyl group attached to the carbon atom adjacent to the nitrogen (the C2 position). The hydrochloride salt form indicates that the basic nitrogen atom of the pyrrolidine ring has been protonated by hydrochloric acid.
Structural Features:
Pyrrolidine Ring : A five-membered saturated ring containing one nitrogen atom. tandfonline.com This ring is not planar and adopts puckered conformations, often described as an "envelope" shape. beilstein-journals.org The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. wikipedia.org
Cycloheptyl Group : A seven-membered saturated carbocyclic ring. This large, flexible ring can exist in several conformations, such as the chair and boat forms.
Stereocenter : The carbon atom at the C2 position of the pyrrolidine ring, where the cycloheptyl group is attached, is a chiral center. This means that 2-Cycloheptylpyrrolidine can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). The control of this stereochemistry is a critical aspect of its synthesis, as different enantiomers can have distinct biological activities. nih.govacs.org
Hydrochloride Salt : The salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for handling and in certain experimental procedures.
The presence of the bulky cycloheptyl group at the C2 position sterically influences the reactivity of the neighboring N-H group and can affect the conformational preference of the pyrrolidine ring. beilstein-journals.org The synthesis of such 2-substituted pyrrolidines is a significant area of research, with various methods developed to control the regioselectivity (attachment at C2) and stereoselectivity (the specific (R) or (S) configuration). organic-chemistry.orgnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂ClN |
| Molecular Weight | 203.75 g/mol |
| Classification | Cyclic Secondary Amine Hydrochloride |
| Key Structural Features | Pyrrolidine Ring, Cycloheptyl Group, Chiral Center at C2 |
Overview of Academic Research Trajectories for Novel Organic Compounds
The journey of a novel organic compound like 2-Cycloheptylpyrrolidine (B13597982);hydrochloride from concept to application typically follows a structured research trajectory. This process is designed to systematically synthesize, characterize, and evaluate new chemical entities. oup.comnih.gov
Design and Synthesis : The process begins with the conceptual design of the target molecule. Chemists then devise a synthetic route, which is a step-by-step procedure to build the molecule from simpler, commercially available starting materials. oup.com For a compound like 2-Cycloheptylpyrrolidine, this would involve forming the pyrrolidine (B122466) ring and attaching the cycloheptyl group, often with a focus on controlling the stereochemistry at the C2 position. nih.gov
Isolation and Purification : After the reaction is complete, the desired product is present in a mixture with byproducts and unreacted starting materials. It must be isolated and purified, commonly using techniques like extraction and chromatography. oup.com
Structural Characterization and Validation : Once pure, the compound's exact structure must be confirmed. reddit.com This is achieved through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. oup.com These methods provide detailed information about the molecule's atomic connectivity and functional groups.
Screening and Evaluation : With the structure confirmed, the compound is then typically evaluated for specific properties or activities. In a medicinal chemistry context, this involves screening the compound against biological targets (e.g., enzymes, receptors) to identify any potential therapeutic effects. reddit.com This is often done through high-throughput screening, where large libraries of compounds are rapidly tested. reddit.com
Optimization : If a compound shows promising activity, chemists will often synthesize a series of related analogues. reddit.com By making small, systematic changes to the molecule's structure (e.g., changing the cycloheptyl group to a cyclohexyl or cyclopentyl group), researchers can explore the structure-activity relationship (SAR) to develop compounds with improved potency and properties.
This entire process is iterative, with findings from the evaluation stage often informing the design of new and improved compounds. nih.govnso-journal.org
| Stage | Objective | Common Techniques |
|---|---|---|
| Design & Synthesis | Create the target molecule. | Retrosynthesis, Cyclization reactions, Asymmetric synthesis. organic-chemistry.orgnih.gov |
| Isolation & Purification | Obtain the compound in a pure form. | Extraction, Chromatography, Crystallization. oup.com |
| Structural Characterization | Confirm the molecular structure. | NMR, Mass Spectrometry, IR Spectroscopy. oup.com |
| Screening & Evaluation | Assess properties and biological activity. | High-Throughput Screening (HTS), Enzyme assays. reddit.com |
| Optimization | Improve desired properties through analogues. | Structure-Activity Relationship (SAR) studies. reddit.com |
Rationale for Focused Investigation of 2 Cycloheptylpyrrolidine;hydrochloride
Diverse Approaches to Pyrrolidine Ring Construction
The synthesis of 2-substituted pyrrolidines, including the cycloheptyl variant, hinges on the effective construction of the five-membered nitrogen-containing ring. The chosen strategy often depends on the desired stereochemistry, scalability, and the availability of starting materials. These approaches can be broadly categorized into classical annulation methods and modern catalytic techniques.
Classical Heterocyclic Annulation Strategies
Classical methods for forming the pyrrolidine ring often involve the cyclization of a linear precursor containing the requisite carbon and nitrogen atoms. These intramolecular nucleophilic substitution reactions are fundamental to heterocyclic chemistry.
One prominent strategy involves the diastereoselective addition of organometallic reagents, such as Grignard reagents, to a chiral acyclic imine precursor containing a leaving group at the γ-position. This is followed by a spontaneous or induced intramolecular cyclization to form the pyrrolidine ring. A particularly effective precursor is a γ-chlorinated N-tert-butanesulfinyl imine. The reaction sequence begins with the nucleophilic addition of the Grignard reagent to the imine, which, after the initial addition, undergoes an intramolecular SN2 reaction to displace the chloride and form the ring. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the addition. rsc.orgrsc.org
This method is general for a wide range of Grignard reagents, including alkyl, aryl, and vinyl types. rsc.org For the synthesis of 2-cycloheptylpyrrolidine, cycloheptylmagnesium bromide would be the Grignard reagent of choice. The subsequent cyclization and removal of the sulfinyl protecting group under mild acidic conditions yields the target 2-cycloheptylpyrrolidine, which can then be converted to its hydrochloride salt. rsc.org
| Entry | Grignard Reagent (R-MgX) | Product (2-R-pyrrolidine) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Phenylmagnesium bromide | 2-Phenylpyrrolidine | 85 | 98:2 |
| 2 | Ethylmagnesium bromide | 2-Ethylpyrrolidine | 84 | 98:2 |
| 3 | Vinylmagnesium bromide | 2-Vinylpyrrolidine | 82 | 99:1 |
| 4 | Cyclohexylmagnesium chloride | 2-Cyclohexylpyrrolidine | 81 | 98:2 |
| 5 | Cycloheptylmagnesium bromide (Proposed) | 2-Cycloheptylpyrrolidine | (Predicted High) | (Predicted High) |
Another classical approach is reductive amination. This strategy can be envisioned intramolecularly or intermolecularly. An intermolecular approach would involve the reaction of a dicarbonyl compound with an amine or a keto-amine with a reducing agent. For instance, the condensation of 1-cycloheptyl-4-aminobutan-1-one followed by reduction would yield 2-cycloheptylpyrrolidine.
Modern Catalytic Methods for Nitrogen Heterocycle Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical approaches.
Transition metals such as rhodium, iridium, and copper are powerful catalysts for constructing nitrogen heterocycles through intramolecular C-H amination or hydroamination reactions. organic-chemistry.org These reactions typically involve the formation of a metal-nitrene or metal-amide intermediate that then undergoes cyclization.
For example, dirhodium catalysts can promote the intramolecular insertion of a nitrene into an unactivated C-H bond to form the pyrrolidine ring with high regio- and diastereoselectivity. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of remote C(sp³)–H bonds provides an effective route to pyrrolidines under mild conditions, showing excellent functional group tolerance. organic-chemistry.org These methods offer direct pathways from readily available linear amine precursors, often N-protected sulfonamides or carbamates, to the corresponding cyclic amines.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral pyrrolidine derivatives, particularly those derived from the amino acid proline, are themselves highly effective organocatalysts for a multitude of reactions. mdpi.com
The synthesis of the pyrrolidine scaffold can be achieved via organocatalytic cascade reactions. For instance, the Michael addition of an amine to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, can initiate a sequence leading to a polysubstituted pyrrolidine. These methods are renowned for their ability to construct multiple stereocenters with high levels of control. mdpi.com
The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of pyrrolidine synthesis, this translates to the use of non-toxic reagents, environmentally benign solvents like water or ethanol, and catalytic processes that minimize waste. nih.gov
Biocatalysis, using enzymes to perform chemical transformations, represents a key green approach. Transaminases, for example, can be used for the stereoselective synthesis of chiral amines from ketones. A strategy involving the transamination of an ω-chloroketone can lead to a chiral amino ketone, which then cyclizes spontaneously to form the 2-substituted pyrrolidine. This enzymatic approach offers access to both enantiomers with very high enantiomeric excess.
Stereoselective Syntheses of Substituted Pyrrolidines
Controlling the stereochemistry at the C2 position is crucial for the biological activity of many pyrrolidine-containing molecules. Several of the aforementioned methods provide excellent stereocontrol.
The Grignard addition to a chiral N-tert-butanesulfinyl imine is a prime example of a substrate-controlled stereoselective synthesis. The chirality of the sulfinyl group dictates the facial selectivity of the nucleophilic attack, leading to a high diastereomeric excess in the product. Since both enantiomers of tert-butanesulfinamide are commercially available, this method provides a practical route to either enantiomer of the desired 2-substituted pyrrolidine. rsc.org
Catalytic asymmetric methods offer an alternative where a small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. The heterogeneous catalytic hydrogenation of substituted pyrroles over chiral rhodium or iridium catalysts can produce highly functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. researchgate.net The initial reduction of a directing group on the pyrrole (B145914) ring can establish a stereocenter that guides the subsequent hydrogenation of the ring itself. researchgate.net
| Methodology | Source of Stereocontrol | Typical Stereoselectivity | Key Advantages |
|---|---|---|---|
| Grignard Addition to Sulfinyl Imine | Chiral Auxiliary (Substrate) | >98:2 d.r. | High diastereoselectivity, access to both enantiomers, broad substrate scope. rsc.org |
| Catalytic Asymmetric Hydrogenation | Chiral Metal Catalyst | High d.r. and e.e. | High atom economy, creation of multiple stereocenters. researchgate.net |
| Organocatalytic Cascade Reaction | Chiral Organocatalyst | Often >90% e.e. | Metal-free, mild conditions, complex structures from simple precursors. mdpi.com |
| Biocatalytic Transamination | Enzyme (Biocatalyst) | >99% e.e. | Green process, exceptional enantioselectivity, aqueous media. |
Finally, the synthesized 2-cycloheptylpyrrolidine free base can be readily converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, leading to precipitation of the final product.
Enantioselective Routes via Asymmetric Catalysis
The creation of the single stereocenter in 2-cycloheptylpyrrolidine in an enantiomerically pure form is a primary challenge. Asymmetric catalysis offers powerful solutions by using chiral catalysts to influence the stereochemical outcome of the ring-forming reaction.
One prominent strategy is the asymmetric reductive amination of a suitable precursor, such as 1-cycloheptyl-4-aminobutan-1-one. This intramolecular reaction can be catalyzed by chiral metal complexes. For instance, iridium complexes with chiral phosphine (B1218219) ligands have been successfully used for the intramolecular asymmetric reductive amination of keto-amines to produce 2-substituted arylpyrrolidines with high yields and enantioselectivity.
Biocatalysis presents a highly effective and environmentally benign alternative. Transaminases (TAs) are enzymes capable of converting ketones to chiral amines with exceptional enantiomeric excess (ee). nih.gov A synthetic route could involve a ω-chloro ketone, such as 1-chloro-5-cycloheptylpentan-2-one. A stereocomplementary pair of transaminases can be used to produce either the (R) or (S) enantiomer of the corresponding amine. This intermediate amine then undergoes spontaneous intramolecular cyclization to yield the desired 2-cycloheptylpyrrolidine enantiomer. nih.govresearchgate.net This method has proven effective for substrates with bulky substituents, achieving high yields and enantiomeric excesses often exceeding 99%. researchgate.net
Organocatalysis , particularly using proline and its derivatives, is another cornerstone of asymmetric pyrrolidine synthesis. mdpi.comnih.gov For example, a chiral phosphoric acid can catalyze an intramolecular aza-Michael addition. whiterose.ac.uk A precursor containing a cycloheptyl group, an amine nucleophile, and an α,β-unsaturated carbonyl moiety can be cyclized with high enantioselectivity under the influence of the chiral Brønsted acid catalyst.
Table 1: Selected Enantioselective Methods for 2-Substituted Pyrrolidine Synthesis
| Catalytic System | Reaction Type | Substrate Type | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Transaminase (TA) | Reductive Amination / Cyclization | ω-Chloroketone | 70-90 | >99 |
| Iridium / Chiral Ligand | Intramolecular Reductive Amination | Amino-ketone | 85-98 | 90-92 |
| Chiral Phosphoric Acid | Intramolecular aza-Michael | Enone Carbamate | 80-95 | 90-98 |
| Rhodium(II) Complex | C-H Insertion | Diazo Precursor | High | High |
Diastereoselective Control in Ring Closure
When synthesizing analogs of 2-cycloheptylpyrrolidine with additional substituents on the pyrrolidine ring, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Several methods achieve high levels of diastereocontrol during the ring closure step.
A powerful approach is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. acs.org To control diastereoselectivity, a chiral auxiliary can be incorporated into either reactant. For instance, using an N-tert-butanesulfinyl group on an azadiene acts as an effective chiral director, leading to the formation of densely substituted pyrrolidines with excellent diastereoselectivity. acs.org
Substrate-controlled diastereoselective reactions are also common. A linear precursor containing existing stereocenters can direct the stereochemical outcome of the cyclization. For example, a diastereoselective Mannich reaction can be used to construct a linear amino-carbonyl compound, which is then subjected to a subsequent cyclization, such as an iodocyclization, to forge the pyrrolidine ring in a stereoselective manner. acs.orgnih.gov The stereochemistry of the newly formed centers is dictated by the existing chiral centers in the molecule, often through the formation of a chair-like transition state that minimizes steric interactions. nih.gov
Catalytic methods can also provide high diastereocontrol. Scandium-based catalysts have been shown to effect intramolecular hydroamination with high diastereoselectivity, providing a direct route to substituted pyrrolidines from amino-alkenes. organic-chemistry.org
Integration of the Cycloheptyl Moiety
The introduction of the seven-membered cycloheptyl ring presents its own synthetic challenges due to the entropic and enthalpic barriers associated with forming medium-sized rings. rsc.orgacs.org
Cycloheptane (B1346806) Ring Formation Strategies
The cycloheptyl moiety is typically prepared as a separate building block before its incorporation into the pyrrolidine structure. Key strategies for forming the cycloheptane ring include:
Ring Expansion Reactions: These are common methods to access seven-membered rings from more readily available six-membered precursors. For example, the Tiffeneau–Demjanov rearrangement expands a cyclohexanone (B45756) to a cycloheptanone (B156872).
Cycloaddition Reactions: [4+3] cycloadditions between a diene and an oxyallyl cation are a direct method for constructing the seven-membered carbocyclic frame.
Cope Rearrangement: A stereospecific Cope rearrangement of a cis-divinylcyclopropane precursor can efficiently produce a cycloheptadiene, which can then be hydrogenated to the saturated cycloheptane ring. organic-chemistry.org This method offers excellent control over stereochemistry. organic-chemistry.org
Ring-Closing Metathesis (RCM): RCM on a suitable diene precursor, followed by hydrogenation, is a versatile method for forming a variety of ring sizes, including cycloheptenes. nih.gov
Stereochemical Considerations in Cycloheptyl Group Introduction
The stereocenter at the C2 position of the pyrrolidine ring is defined upon the introduction of the cycloheptyl group. The primary strategy involves using a cycloheptyl-functionalized precursor in one of the asymmetric reactions described in section 2.1.3.1.
For instance, the synthesis could start from cycloheptyl methyl ketone . This ketone can be elaborated into a linear precursor suitable for asymmetric cyclization. An alternative and more direct precursor would be 1-(cycloheptyl)-4-halobutan-1-one . Asymmetric reduction of the imine formed from this precursor, or enzymatic amination via a transaminase, would directly establish the chiral center with the cycloheptyl group attached.
The stereochemical outcome is determined by the facial selectivity of the catalyst or enzyme in its approach to the prochiral ketone or imine. The bulky nature of the cycloheptyl group can enhance this selectivity by creating a significant steric difference between the two faces of the reacting molecule, favoring the formation of one enantiomer.
Formation of the Hydrochloride Salt in Synthetic Protocols
The final step in many synthetic protocols is the conversion of the free amine product into its hydrochloride salt. This is done for several practical reasons:
Purification: Hydrochloride salts are typically crystalline solids that are readily purified by recrystallization, whereas the free amine may be an oil.
Stability: Amine salts are generally more stable and less susceptible to atmospheric oxidation and degradation than their free base counterparts.
Handling: The solid, non-volatile nature of the salt makes it easier to handle, weigh, and store.
The formation of the hydrochloride salt is a straightforward acid-base reaction. Common laboratory procedures include:
Using Hydrogen Chloride in an Organic Solvent: The purified 2-cycloheptylpyrrolidine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether, dioxane, or isopropanol. researchgate.net A solution of hydrogen chloride in the same or a miscible solvent is then added dropwise. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration. researchgate.netresearchgate.net
Using Gaseous Hydrogen Chloride: Anhydrous hydrogen chloride gas can be bubbled directly through a solution of the amine in an aprotic solvent. researchgate.net This method avoids the introduction of additional solvent and is effective for generating a pure, dry salt.
The choice of solvent is crucial to ensure high recovery of the precipitated salt. sciencemadness.org The process typically involves dissolving the amine in a minimal amount of a polar solvent and then adding a large volume of a nonpolar anti-solvent to induce precipitation. nih.gov
Synthetic Exploration of 2-Cycloheptylpyrrolidine;hydrochloride Derivatives
Exploration of derivatives is essential for developing structure-activity relationships in medicinal chemistry. The 2-cycloheptylpyrrolidine scaffold offers several points for modification.
The most accessible functional group for derivatization is the pyrrolidine nitrogen . As a secondary amine, it can undergo a variety of reactions:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide range of substituents on the nitrogen atom.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups.
Modification of the cycloheptyl ring or the pyrrolidine ring requires more complex synthetic routes, often starting from functionalized precursors. For example, using a substituted cycloheptanone in the initial steps would lead to derivatives with substitution on the cycloheptyl moiety. Similarly, employing precursors that lead to polysubstituted pyrrolidines (as discussed in 2.1.3.2) would generate analogs with additional functionality on the pyrrolidine ring. Such derivatives are valuable in optimizing the pharmacological properties of the parent compound. nih.govnih.gov
Functionalization of the Pyrrolidine Nitrogen Atom
The secondary amine of the pyrrolidine ring in 2-cycloheptylpyrrolidine serves as a versatile handle for various chemical transformations, including N-acylation and N-alkylation. These reactions are fundamental in modifying the compound's physicochemical properties.
N-Acylation: The introduction of an acyl group to the pyrrolidine nitrogen is a common strategy to synthesize a wide range of amide derivatives. This transformation is typically achieved by reacting 2-cycloheptylpyrrolidine with an appropriate acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the reaction of L-proline with chloroacetyl chloride results in the corresponding N-acylated product, a key step in the synthesis of certain therapeutic agents. beilstein-journals.org This methodology can be applied to 2-cycloheptylpyrrolidine to generate a library of N-acyl analogs. Microwave-assisted synthesis has also been employed for the efficient production of N-acyl hydrazone derivatives, highlighting a modern approach to N-acylation that offers advantages like reduced reaction times and increased yields. nih.gov
| Acylating Agent | Reaction Conditions | Product Type | Reference |
| Acyl Chloride | Base (e.g., triethylamine), inert solvent | N-Acyl-2-cycloheptylpyrrolidine | beilstein-journals.org |
| Acid Anhydride | Optional catalyst (e.g., DMAP), inert solvent | N-Acyl-2-cycloheptylpyrrolidine | pharmjournal.ru |
| Carboxylic Acid | Coupling agent (e.g., DCC, EDC) | N-Acyl-2-cycloheptylpyrrolidine | beilstein-journals.org |
N-Alkylation: The attachment of alkyl groups to the pyrrolidine nitrogen can be accomplished through various methods. One common approach involves the reaction of 2-cycloheptylpyrrolidine with an alkyl halide. Phase-transfer catalysis has been shown to be effective for the N-alkylation of pyrrolidone, a related five-membered lactam, suggesting its potential applicability to 2-cycloheptylpyrrolidine. sciengine.com Another powerful method is reductive amination, where the pyrrolidine reacts with an aldehyde or ketone in the presence of a reducing agent. This has been successfully used for the construction of N-aryl-substituted pyrrolidines. nih.gov
| Alkylating Agent | Reaction Conditions | Product Type | Reference |
| Alkyl Halide | Base (e.g., K2CO3), solvent (e.g., DMF) | N-Alkyl-2-cycloheptylpyrrolidine | researchgate.net |
| Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)3), acid catalyst | N-Alkyl-2-cycloheptylpyrrolidine | nih.gov |
Chemical Modifications on the Cycloheptyl Ring System
Modifying the cycloheptyl ring introduces another layer of structural diversity to 2-cycloheptylpyrrolidine analogs. Key transformations include hydroxylation and the introduction of other functional groups.
Hydroxylation: The introduction of hydroxyl groups onto the cycloheptyl ring can significantly impact the polarity and biological activity of the molecule. While direct C-H hydroxylation of a cycloheptyl ring can be challenging, various oxidative methods can be employed. The development of methods for the controlled oxidation of pyrroles to produce hydroxylated derivatives suggests that similar strategies could be adapted for the cycloheptyl moiety. unirioja.es The synthesis of hydroxylated pyrrolidines has been a subject of considerable interest due to their therapeutic potential. unirioja.es
| Reagent | Reaction Type | Potential Product |
| Oxidizing Agents (e.g., KMnO4, OsO4) | Oxidation/Hydroxylation | Hydroxylated cycloheptylpyrrolidine |
| Biocatalysts (e.g., Cytochrome P450) | C-H Oxidation | Hydroxylated cycloheptylpyrrolidine |
Regioselective and Stereoselective Derivatization
Controlling the regioselectivity and stereoselectivity during the synthesis and derivatization of 2-cycloheptylpyrrolidine is crucial for obtaining specific isomers with defined biological activities.
Regioselectivity: In the context of functionalizing the cycloheptyl ring, regioselectivity determines the position of the new substituent. The presence of the pyrrolidine group can direct incoming reagents to specific positions on the cycloheptyl ring due to steric or electronic effects. For instance, in intramolecular amination reactions of unactivated C(sp3)-H bonds, complete regio- and chemoselectivities have been observed, leading to the formation of pyrrolidines. organic-chemistry.org
Stereoselectivity: The synthesis of pyrrolidine derivatives often involves the creation of multiple stereocenters. Diastereoselective and enantioselective 1,3-dipolar cycloadditions are powerful methods for preparing stereochemically defined pyrrolidines. nih.gov The stereochemistry at positions 3 and 4 of the pyrrolidine ring is often controlled by the geometry of the dipolarophile. nih.gov Furthermore, the stereocenter at the 2-position of the pyrrolidine ring can influence the stereochemical outcome of reactions on the cycloheptyl ring. The enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidine derivatives from serine highlights the high level of stereocontrol that can be achieved in pyrrolidine synthesis. unirioja.es
| Method | Outcome | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Stereochemically defined pyrrolidines | Control over multiple stereocenters | nih.gov |
| Asymmetric Catalysis | Enantiomerically enriched products | Chiral catalysts or auxiliaries | organic-chemistry.org |
| Substrate Control | Diastereoselective synthesis | Existing stereocenters direct new ones | unirioja.es |
Enantiomeric and Diastereomeric Forms: Synthesis and Resolution
The molecule 2-Cycloheptylpyrrolidine possesses two stereocenters: the C2 position of the pyrrolidine ring and the C1 position of the cycloheptyl substituent. This results in the potential for four stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The (2R, 1'R) and (2S, 1'S) pair are enantiomers, as are the (2R, 1'S) and (2S, 1'R) pair. The relationship between any other pairing is diastereomeric. The synthesis and separation of these individual forms are critical for understanding their unique properties.
Development of Chiral Separation Methodologies
Given the existence of enantiomeric and diastereomeric forms, the development of effective chiral separation methods is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using Chiral Stationary Phases (CSPs) are the most prevalent techniques for this purpose. wvu.eduresearchgate.net
Direct chiral separation via HPLC is a widely used and effective method. nih.gov CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly versatile. eijppr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, leading to different retention times. eijppr.com Protein-based CSPs, like those using albumin or α1-acid glycoprotein, offer another avenue, where separation is achieved through a combination of hydrophobic and electrostatic interactions. eijppr.com
For a volatile derivative of 2-Cycloheptylpyrrolidine, chiral GC is a suitable alternative. Capillary columns containing derivatized cyclodextrins as the chiral selector can provide excellent enantiomeric resolution. lcms.cz The inclusion of the analyte within the cyclodextrin (B1172386) cavity, along with interactions at the mouth of the cavity, leads to the necessary enantioselective differentiation. lcms.cz
Indirect methods, which involve derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers, can also be employed. These diastereomeric products can then be separated on a standard achiral chromatography column. wvu.edunih.gov
| Methodology | Chiral Selector/Phase Type | Principle of Separation | Applicability Notes |
|---|---|---|---|
| Chiral HPLC (Direct) | Polysaccharide-based CSPs (e.g., cellulose, amylose derivatives) | Formation of transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance. eijppr.com | Highly versatile for a broad range of compounds. The hydrochloride salt can be analyzed in reversed-phase or polar organic modes. |
| Chiral HPLC (Direct) | Protein-based CSPs (e.g., BSA, AGP) | Complex formation through hydrophobic and electrostatic interactions. eijppr.com | Effective for ionizable compounds like amines; mobile phase composition is critical. |
| Chiral GC (Direct) | Cyclodextrin-based CSPs (e.g., derivatized β-cyclodextrin) | Inclusion complexation and surface interactions leading to differential retention. lcms.cz | Requires conversion of the non-volatile hydrochloride to the more volatile free base or another derivative. |
| Chromatography (Indirect) | Chiral Derivatizing Agent (e.g., Mosher's acid chloride) | Covalent formation of stable diastereomers which are then separated on an achiral column. wvu.edu | Requires an additional reaction step and subsequent removal of the chiral auxiliary. |
Enantiopure Synthesis Strategies
The synthesis of single, enantiopure stereoisomers of 2-substituted pyrrolidines is a well-established field, with several key strategies that can be applied to 2-Cycloheptylpyrrolidine. mdpi.com
One major approach is the use of the "chiral pool," starting with readily available, enantiopure precursors like L-proline or L-pyroglutamic acid. nih.gov These starting materials provide a pre-defined stereocenter at the C2 position, which can then be elaborated through various chemical transformations to introduce the cycloheptyl group.
Asymmetric catalysis represents another powerful strategy. For instance, the asymmetric reduction of a suitable cyclic imine precursor using a chiral catalyst can set the C2 stereocenter with high enantioselectivity. Biocatalytic methods, employing enzymes such as transaminases, have also emerged as highly effective for producing enantiopure 2-substituted pyrrolidines from corresponding ω-chloroketones. nih.gov
Resolution techniques offer a classical yet effective method to separate enantiomers from a racemic mixture. researchgate.net Dynamic kinetic resolution (DKR) is a particularly efficient variant. In a DKR process, a racemic starting material is continuously racemized while one enantiomer is selectively transformed or removed from the equilibrium, theoretically allowing for a 100% yield of a single enantiomer. nih.gov
| Strategy | Description | Key Advantages | Typical Starting Materials |
|---|---|---|---|
| Chiral Pool Synthesis | Utilization of naturally occurring, enantiopure starting materials. nih.gov | Provides a robust and predictable route to a specific absolute configuration. | L-Proline, L-Pyroglutamic acid, (S)-Malic acid. capes.gov.br |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction forming the pyrrolidine ring or its precursor. | High efficiency and enantioselectivity; can often access both enantiomers by using the opposite catalyst enantiomer. | Acyclic precursors, cyclic imines. |
| Biocatalysis | Employment of enzymes (e.g., transaminases, imine reductases) to catalyze a stereoselective transformation. nih.gov | Extremely high enantioselectivity (>99% ee) under mild reaction conditions. nih.gov | ω-haloketones. nih.gov |
| Diastereomeric Resolution | Reaction of the racemic amine with a chiral resolving agent to form separable diastereomeric salts, followed by separation and liberation of the enantiomers. researchgate.net | A classical, reliable method applicable on a large scale. | Racemic 2-Cycloheptylpyrrolidine, chiral acids (e.g., tartaric acid). |
Conformational Analysis of the Pyrrolidine and Cycloheptane Rings
Dynamic Conformational Equilibria Studies
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. beilstein-journals.org The energy barrier between these conformers is low, leading to rapid interconversion at room temperature. The position and steric bulk of substituents heavily influence the preferred pucker. For a 2-substituted pyrrolidine, the substituent can occupy either a pseudo-axial or pseudo-equatorial position, with the pseudo-equatorial orientation generally being more stable to minimize steric strain. The bulky cycloheptyl group would be expected to strongly favor a pseudo-equatorial position on the pyrrolidine ring. nih.gov
The seven-membered cycloheptane ring has a significantly more complex conformational landscape than smaller rings. It is highly flexible and exists as a dynamic mixture of conformers. The two most stable families of conformations are the twist-chair (TC) and the chair (C), with several boat (B) and twist-boat (TB) forms also being thermally accessible. biomedres.us DFT computations have shown a complex potential energy surface with multiple minima and low-energy pathways for interconversion between these forms. biomedres.us The attachment to the pyrrolidine ring will add another layer of complexity, potentially favoring specific cycloheptane conformers that minimize steric interactions with the adjacent ring.
Influence of Protonation State on Conformation
The protonation of the pyrrolidine nitrogen to form the hydrochloride salt has a significant impact on the molecule's conformation. The introduction of a formal positive charge and an N-H⁺ bond alters the stereoelectronic properties of the pyrrolidine ring. beilstein-journals.org This change can influence the ring's puckering equilibrium. The N-H⁺ bond acts as a hydrogen bond donor, which can engage in intra- or intermolecular hydrogen bonds, potentially locking the ring system into a more defined conformation, especially in the solid state. Furthermore, the steric demand of the N-H⁺ group, along with its electrostatic interactions, will affect the rotational barrier around the C-C bond connecting the two rings and could modify the relative stability of the cycloheptane conformers. Computational studies on similar substituted pyrrolidinium (B1226570) cations have demonstrated that protonation can alter the relative energies of different ring puckers. beilstein-journals.org
| Ring System | Primary Conformations in Equilibrium | Key Influencing Factors |
|---|---|---|
| Pyrrolidine | Envelope (Cₛ) and Twist (C₂) puckers. beilstein-journals.org | Steric bulk of the C2-substituent, which favors a pseudo-equatorial position. nih.gov |
| Cycloheptane | Twist-Chair (TC), Chair (C), Boat (B), Twist-Boat (TB). biomedres.us | Highly flexible with low barriers for interconversion; the substituent may favor specific conformers. |
| Pyrrolidinium (HCl salt) | Envelope and Twist puckers. | Protonation introduces a positive charge and an N-H⁺ group, altering stereoelectronics and enabling hydrogen bonding. beilstein-journals.org |
Absolute Configuration Assignment Methodologies
Unambiguously determining the absolute configuration of each stereocenter is a crucial final step in stereochemical analysis. Several powerful techniques are available for this purpose.
Single-crystal X-ray diffraction (XRD) is the gold standard for determining absolute configuration. If a suitable single crystal of one of the enantiopure hydrochloride salts can be grown, the Flack parameter analysis can provide an unambiguous assignment of the (R) or (S) configuration at both chiral centers.
In cases where obtaining large single crystals is challenging, microcrystal electron diffraction (MicroED) has emerged as a powerful alternative. nih.gov This technique can determine the structure from nanocrystals. A common strategy involves co-crystallization of the target molecule with a chiral probe of known absolute configuration (e.g., an amino acid), allowing for the relative configuration of the entire co-crystal to be determined, which in turn reveals the absolute configuration of the target compound. nih.govresearchgate.net
NMR spectroscopy offers a solution-state method for configuration assignment. By derivatizing the pyrrolidine nitrogen with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl), two diastereomers are formed. The distinct magnetic environments in these diastereomers lead to observable differences in the ¹H or ¹⁹F NMR spectra. Systematic analysis of these chemical shift differences (the Mosher method) can be used to deduce the absolute configuration at the adjacent stereocenter (C2). nih.gov A similar approach based on the conformational effects induced by the CDA has also been shown to be effective for 2-substituted pyrrolidines. nih.gov
| Methodology | Physical State | Principle | Requirements and Considerations |
|---|---|---|---|
| Single-Crystal X-ray Diffraction (XRD) | Solid (Single Crystal) | Anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. | Requires a high-quality single crystal of an enantiopure sample. The presence of a heavier atom (like chlorine in the HCl salt) is beneficial. |
| Microcrystal Electron Diffraction (MicroED) | Solid (Micro/Nanocrystals) | Electron diffraction from nanocrystals, often of a co-crystal with a known chiral probe. nih.gov | Does not require large single crystals; co-crystallization screening may be necessary. researchgate.net |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Solution | Formation of diastereomers with a CDA, leading to distinguishable NMR signals whose chemical shift differences correlate with absolute configuration. nih.gov | Requires successful derivatization with both enantiomers of the CDA and careful spectral analysis. Primarily assigns the configuration of the center alpha to the derivatized amine. |
| Vibrational Circular Dichroism (VCD) | Solution or Solid | Differential absorption of left and right circularly polarized infrared light, which is compared to computationally predicted spectra for a given configuration. | Requires comparison with high-level quantum chemical calculations of the theoretical VCD spectrum. |
Detailed Reaction Pathway Analysis
The primary mode of action for 2-cycloheptylpyrrolidine, following deprotonation of its hydrochloride salt, is through enamine catalysis. This catalytic cycle is central to a vast array of organic transformations, including aldol (B89426) reactions, Michael additions, and α-functionalizations of carbonyl compounds. The reaction pathway can be dissected into several key steps:
Catalyst Activation: The reaction is typically initiated by the in-situ formation of the free secondary amine, 2-cycloheptylpyrrolidine, from its hydrochloride salt by the addition of a base.
Enamine Formation: The nucleophilic nitrogen of 2-cycloheptylpyrrolidine attacks the carbonyl carbon of an aldehyde or ketone substrate. This is followed by the elimination of a water molecule to form a chiral enamine intermediate. The bulky cycloheptyl group at the 2-position of the pyrrolidine ring plays a crucial role in directing the stereochemical outcome of subsequent steps.
Nucleophilic Attack: The generated enamine, being electron-rich at the α-carbon, then acts as a nucleophile, attacking an electrophilic species. In the case of a Michael addition, the electrophile is an α,β-unsaturated carbonyl compound. The cycloheptyl group sterically shields one face of the enamine, leading to a diastereoselective and enantioselective attack on the electrophile.
Iminium Ion Formation and Hydrolysis: Following the nucleophilic attack, the resulting intermediate is an iminium ion. This species is then hydrolyzed by water present in the reaction medium.
Product Release and Catalyst Regeneration: The hydrolysis of the iminium ion releases the final functionalized carbonyl product and regenerates the 2-cycloheptylpyrrolidine catalyst, allowing it to re-enter the catalytic cycle.
This general pathway is illustrated in numerous studies on proline and its derivatives in organocatalysis. researchgate.net
Identification and Characterization of Reaction Intermediates
The key intermediates in reactions catalyzed by 2-cycloheptylpyrrolidine are the enamine and the iminium ion. While their direct isolation can be challenging due to their transient nature, their existence is strongly supported by spectroscopic and computational studies on related systems.
Enamine Intermediate: The formation of enamines from the condensation of pyrrolidine derivatives with carbonyl compounds is a well-documented phenomenon. researchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be employed to detect the characteristic signals of the enamine protons and carbons. In some cases, stable enamine intermediates have been isolated and characterized.
Iminium Ion Intermediate: The iminium ion is another critical, short-lived intermediate. Its presence is often inferred from the reaction products and supported by computational modeling. nih.gov The electrophilicity of the iminium ion is a key driver for the carbon-carbon bond-forming step.
Zwitterionic and Cyclobutane (B1203170) Intermediates: In certain reactions, such as the Michael addition of aldehydes to nitro-olefins catalyzed by proline derivatives, the formation of zwitterionic species and cyclobutane intermediates has been proposed and investigated through NMR and computational studies. researchgate.net
Transition State Theory Applied to Transformations of this compound
Transition state theory (TST) provides a framework for understanding the kinetics and stereoselectivity of reactions involving 2-cycloheptylpyrrolidine. wikipedia.org The stereochemical outcome of these reactions is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers of the product.
The bulky cycloheptyl group is expected to create significant steric hindrance in one of the possible transition state geometries, thereby favoring the formation of one enantiomer over the other. Computational studies, often employing Density Functional Theory (DFT), are instrumental in modeling these transition states and predicting the enantioselectivity of the reaction. researchgate.net These models can elucidate the specific non-covalent interactions that stabilize the favored transition state.
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Reactivity
Hydrogen bonding plays a multifaceted role in the reactivity and selectivity of reactions involving 2-cycloheptylpyrrolidine hydrochloride.
Catalyst Solubilization and Activation: The hydrochloride salt form enhances the solubility of the catalyst in certain solvents. The protonated amine can engage in hydrogen bonding with the solvent and other species present in the reaction mixture.
Stabilization of Intermediates and Transition States: The pyrrolidine nitrogen, particularly in its protonated iminium form, can act as a hydrogen bond donor. This interaction can help to organize the transition state assembly, activating the electrophile and stabilizing the developing negative charge on the nucleophile. Studies on related systems have highlighted the importance of hydrogen bonding in enhancing both reaction rates and stereoselectivity. nih.govnih.gov
The table below summarizes the types of hydrogen bonds and their potential roles in reactions catalyzed by 2-cycloheptylpyrrolidine.
| Interacting Groups | Role in Reactivity |
| Pyrrolidinium N-H+ with Electrophile (e.g., C=O) | Activation of the electrophile, stabilization of the transition state. |
| Pyrrolidinium N-H+ with Solvent | Influence on catalyst solubility and aggregation. |
| Substrate functional groups with catalyst | Pre-organization of reactants in the transition state, enhancing stereoselectivity. |
Kinetic and Thermodynamic Aspects of Reaction Control
Kinetic Control: In many asymmetric reactions, the product distribution is under kinetic control. This means that the ratio of the stereoisomeric products is determined by the relative rates of their formation, which in turn depends on the energy barriers of the corresponding transition states. The enantioselectivity is a direct consequence of the difference in the activation energies (ΔΔG‡) for the two competing diastereomeric transition states.
Thermodynamic Control: In some cases, the reaction may be reversible, allowing for the equilibration of the products to the thermodynamically most stable isomer. However, for many carbon-carbon bond-forming reactions catalyzed by organocatalysts, the reverse reaction is slow, and the kinetically formed product is the one that is isolated.
Experimental kinetic studies, such as reaction rate measurements under varying concentrations of reactants and catalyst, can provide valuable insights into the reaction mechanism. mdpi.comnih.gov These studies can help to determine the rate law and identify the rate-determining step of the catalytic cycle.
The table below presents hypothetical kinetic and thermodynamic parameters for a reaction under kinetic control, illustrating the basis of enantioselectivity.
| Parameter | Favored Diastereomeric Pathway | Unfavored Diastereomeric Pathway |
| Activation Energy (Ea) | Lower | Higher |
| Rate Constant (k) | Higher | Lower |
| Gibbs Free Energy of Activation (ΔG‡) | Lower | Higher |
| Product Ratio | Major Enantiomer | Minor Enantiomer |
Computational and Theoretical Chemistry Studies of 2 Cycloheptylpyrrolidine;hydrochloride
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For a molecule like 2-Cycloheptylpyrrolidine (B13597982);hydrochloride, DFT could be employed to predict its most stable three-dimensional arrangement of atoms (molecular geometry). By optimizing the geometry, one can obtain key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, the calculated total energy of the optimized structure provides a measure of the molecule's stability. Different functionals and basis sets can be used within the DFT framework to achieve varying levels of accuracy.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular properties. For 2-Cycloheptylpyrrolidine;hydrochloride, these methods could be used to obtain very precise values for its electronic energy and other properties, serving as a benchmark for less computationally expensive methods like DFT.
Basis Set Selection and Level of Theory Considerations
The accuracy of any quantum chemical calculation is dependent on the chosen level of theory (e.g., DFT, HF, MP2) and the basis set. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets provide a more accurate representation of the orbitals but are computationally more demanding. The selection of an appropriate basis set and level of theory is a critical step in designing a computational study and involves a trade-off between accuracy and computational cost.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of a system.
Exploration of Conformational Landscape and Flexibility
Due to the presence of flexible single bonds in both the cycloheptyl and pyrrolidine (B122466) rings of this compound, the molecule can exist in various spatial arrangements or conformations. MD simulations would be a powerful tool to explore this conformational landscape. By simulating the molecule's movement over a period of time, researchers could identify the most populated and energetically favorable conformations, as well as the pathways for transitioning between them. This would provide a detailed understanding of the molecule's flexibility.
Solvation Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its environment, particularly when in a solution. MD simulations can explicitly model the solvent molecules (e.g., water) surrounding this compound. This allows for the study of solvation effects, such as the formation of hydrogen bonds between the molecule and the solvent. Furthermore, these simulations can provide insights into how molecules of this compound interact with each other in a condensed phase, which is crucial for understanding its bulk properties.
Predicting Reaction Mechanisms and Pathways via Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these methods can map out potential synthetic and metabolic pathways, identify key intermediates, and determine the energy barriers associated with these transformations.
The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. acs.org For this compound, computational chemists would employ quantum chemical methods to map the pathways of its formation or subsequent reactions. This process typically involves:
Reactant and Product Optimization: The first step is to determine the lowest energy three-dimensional structures of the reactants and products using geometry optimization. Methods like Density Functional Theory (DFT) are commonly used for this purpose.
Transition State (TS) Searching: The energy barrier of a reaction is defined by its transition state, a high-energy intermediate structure between reactants and products. arxiv.org Locating these transition states is a critical, albeit challenging, aspect of reaction mapping. Various algorithms are employed to find these "saddle points" on the PES.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that it indeed connects the intended reactants and products. This traces the reaction path down from the transition state in both directions, ensuring the correct pathway has been identified.
Through these calculations, a detailed energy profile of the reaction can be constructed, providing quantitative data on activation energies and reaction thermodynamics. Heuristically-aided quantum chemistry approaches can also be employed to guide the exploration of the PES, making the process more efficient. acs.orgresearchgate.net
Computational chemistry allows for the prediction of various spectroscopic properties of a molecule with a high degree of accuracy. This is invaluable for confirming the identity of a newly synthesized compound or for interpreting experimental spectra. For this compound, key spectroscopic parameters can be calculated.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, coupled with a functional like B3LYP, is frequently used to calculate the magnetic shielding tensors for each nucleus. acs.orgacs.org These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The resulting predicted spectrum can be compared with experimental data to aid in structural elucidation.
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. Computational methods can calculate these vibrational frequencies by determining the second derivatives of the energy with respect to atomic displacements. The output is a predicted IR spectrum, showing the frequencies and intensities of the vibrational modes.
Below is a hypothetical table illustrating the kind of data that would be generated from a DFT calculation for the prediction of ¹³C NMR chemical shifts of this compound.
| Atom Number (Pyrrolidine Ring) | Predicted Chemical Shift (ppm) |
| C2 | 65.8 |
| C3 | 28.4 |
| C4 | 28.4 |
| C5 | 48.2 |
Table 1: Hypothetical predicted ¹³C NMR chemical shifts for the pyrrolidine ring of this compound, calculated using DFT. These are illustrative values and not based on actual experimental data.
Computational Design and Virtual Screening of this compound Analogs
Computational techniques are instrumental in modern drug discovery for designing novel molecules and screening large libraries of compounds for potential biological activity. nih.govresearchgate.net This in silico approach significantly reduces the time and cost associated with identifying promising new drug candidates. nih.gov For this compound, these methods could be used to design and evaluate analogs with potentially improved properties.
The process of computational design and virtual screening typically involves several key methodologies:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mmsl.cz It involves placing the ligand (in this case, an analog of this compound) into the binding site of the target and calculating a "docking score," which estimates the binding affinity. nih.gov This allows for the rapid screening of thousands of potential analogs to identify those most likely to bind strongly to the target.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features required for a molecule to be recognized by a biological target. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. A pharmacophore model can be developed based on a known active ligand or the structure of the target's binding site. This model is then used as a 3D query to search virtual compound libraries for molecules that match the required features.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. acs.orgnih.gov By developing a QSAR model for a set of this compound analogs with known activities, it becomes possible to predict the activity of new, untested analogs. This helps in prioritizing which analogs to synthesize and test experimentally.
The general workflow for a virtual screening campaign to identify novel bioactive analogs of this compound is illustrated in the table below.
| Step | Description | Computational Method(s) |
| 1. Target Identification | Identify and prepare the 3D structure of the biological target of interest. | N/A (Typically from experimental data like X-ray crystallography) |
| 2. Library Preparation | Create a virtual library of this compound analogs. | Cheminformatics tools |
| 3. Virtual Screening | Screen the virtual library against the target. | Molecular Docking, Pharmacophore Modeling |
| 4. Hit Selection | Select the most promising candidates ("hits") based on screening results. | Analysis of docking scores, pharmacophore fit, etc. |
| 5. ADME/Tox Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the selected hits. | In silico ADME/Tox models |
| 6. Synthesis & Testing | Prioritize the most promising candidates for chemical synthesis and experimental validation. | N/A |
Table 2: A generalized workflow for the computational design and virtual screening of this compound analogs.
Applications of 2 Cycloheptylpyrrolidine;hydrochloride As a Chemical Synthon in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral pyrrolidines are fundamental building blocks in asymmetric synthesis, utilized as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to induce stereoselectivity in chemical transformations. nih.govnih.gov The stereogenic center at the C-2 position, bearing the cycloheptyl group, can effectively control the facial selectivity of approaching reagents, leading to the formation of one enantiomer of a product in excess.
The synthesis of complex natural products often requires the precise installation of multiple stereocenters. Chiral synthons derived from the "chiral pool" are instrumental in these endeavors. While direct incorporation of the 2-cycloheptylpyrrolidine (B13597982) moiety into a known natural product is not widely reported, its structural analogues are key components in many biologically active molecules. nih.govresearchgate.net For instance, the pyrrolidine (B122466) core is central to the structure of numerous alkaloids and pharmaceuticals. researchgate.netmdpi.com A synthetic strategy could involve using (S)- or (R)-2-cycloheptylpyrrolidine as a foundational chiral fragment, onto which further complexity is built to assemble a target molecule, leveraging the steric influence of the cycloheptyl group to direct subsequent stereoselective reactions.
2-Cycloheptylpyrrolidine serves as an excellent starting point for the construction of more complex, enantiomerically enriched molecular scaffolds. As a chiral auxiliary, it can be temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be cleaved and recovered. For example, amides formed from 2-cycloheptylpyrrolidine and a prochiral carboxylic acid can undergo diastereoselective enolate alkylation. The bulky cycloheptyl group would effectively shield one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thus creating a new stereocenter with high diastereoselectivity. This approach is a cornerstone of asymmetric synthesis for producing enantiopure compounds. wikipedia.org
Illustrative Asymmetric Alkylation Using Pyrrolidine-Derived Auxiliaries
The following table illustrates typical results for the asymmetric alkylation of propanamides derived from different chiral pyrrolidine auxiliaries, demonstrating the principle that could be applied to 2-cycloheptylpyrrolidine.
| Auxiliary Precursor | Electrophile (R-X) | Diastereomeric Excess (d.e.) |
| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Benzyl bromide | >95% |
| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Iodomethane | >98% |
| (S)-2-(1-Methoxy-1-methylethyl)pyrrolidine | Benzyl bromide | 90% |
| (S)-2-(Trifluoromethyl)pyrrolidine | Allyl iodide | 94% |
This table is illustrative and based on data for established pyrrolidine auxiliaries to demonstrate the general utility in asymmetric alkylation.
Utility in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are powerful tools for generating molecular diversity and complexity. researchgate.netnih.gov Pyrrolidine and its derivatives are frequently used as one of the components in MCRs. For example, in the context of an Ugi or Passerini reaction, 2-cycloheptylpyrrolidine could serve as the amine component. rloginconsulting.com Its participation would introduce the chiral cycloheptylpyrrolidinyl fragment into the final product scaffold, allowing for the rapid, one-pot synthesis of novel, stereochemically defined compounds. The steric bulk of the cycloheptyl group could also influence the diastereoselectivity of the MCR itself. nih.gov This approach is highly valuable for the construction of libraries of drug-like molecules. nih.gov
Precursor for Advanced Heterocyclic Compounds
The pyrrolidine ring is a versatile template that can be elaborated into more complex heterocyclic systems. organic-chemistry.org Starting from 2-cycloheptylpyrrolidine, various synthetic transformations can be envisioned. For instance, functionalization of the ring nitrogen followed by intramolecular cyclization reactions can lead to the formation of fused or spirocyclic bicyclic systems. researchgate.netnih.gov Ring-closing metathesis (RCM) or intramolecular C-H activation strategies on N-alkenyl or N-aryl derivatives of 2-cycloheptylpyrrolidine could yield novel bicyclic amines, with the cycloheptyl group remaining as a key substituent influencing the pharmacological profile of the resulting molecule.
Development of Novel Organocatalysts Derived from 2-Cycloheptylpyrrolidine;hydrochloride
The field of asymmetric organocatalysis has been revolutionized by catalysts derived from proline and other chiral pyrrolidines. beilstein-journals.orgnih.govbohrium.com These catalysts operate through the formation of transient enamine or iminium ion intermediates. 2-Cycloheptylpyrrolidine is a prime candidate for use as a core scaffold in the development of new organocatalysts. The secondary amine is the key functional group for catalytic activity, while the C-2 substituent dictates the steric environment of the transition state, thereby controlling enantioselectivity. nih.gov By replacing the carboxyl group of proline with a bulky cycloheptyl group, a catalyst with a significantly different steric profile is obtained. This could offer unique selectivity in reactions like aldol (B89426) additions, Michael additions, and Diels-Alder reactions, potentially favoring the formation of products that are difficult to obtain with standard proline-based catalysts. rsc.orgmdpi.com
Performance of 2-Substituted Pyrrolidine Organocatalysts in Michael Addition
The table below shows representative results for the Michael addition of propanal to nitrostyrene (B7858105) catalyzed by different 2-substituted pyrrolidine derivatives, highlighting the influence of the C-2 substituent on stereoselectivity.
| Catalyst C-2 Substituent | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, syn) |
| -H (Pyrrolidine) | Toluene | 80:20 | 75% |
| -C(Ph)₂(OTMS) (Jørgensen-Hayashi catalyst) | Toluene | 95:5 | >99% |
| -CF₃ | CH₂Cl₂ | 90:10 | 92% |
| -CH₂N(SO₂CF₃)₂ | Toluene | 93:7 | 98% |
This table presents data for well-known pyrrolidine organocatalysts to illustrate the principle. A catalyst derived from 2-cycloheptylpyrrolidine would be expected to show its own unique selectivity profile.
Strategy for Library Synthesis of Related Chemical Entities
Combinatorial chemistry and library synthesis are essential for modern drug discovery. nih.govacs.org 2-Cycloheptylpyrrolidine is an ideal scaffold for library synthesis due to its chiral nature and the presence of a secondary amine handle that allows for straightforward derivatization. Using split-pool synthesis or parallel synthesis techniques, the nitrogen atom can be acylated, alkylated, or sulfonylated with a diverse set of building blocks (e.g., carboxylic acids, alkyl halides, sulfonyl chlorides). researchgate.netpnas.org This would rapidly generate a large library of related compounds, each possessing the core 2-cycloheptylpyrrolidine structure but differing in the substituent on the nitrogen. Such a library would be valuable for screening against biological targets to identify new lead compounds, with the cycloheptyl group providing a consistent lipophilic interaction domain. nih.govacs.org
Advanced Characterization Techniques for Research on 2 Cycloheptylpyrrolidine;hydrochloride
High-Resolution Spectroscopic Methodologies for Structural Elucidation
High-resolution spectroscopic techniques are fundamental for elucidating the molecular structure of 2-Cycloheptylpyrrolidine (B13597982);hydrochloride in both solution and the solid state. These methods offer a detailed view of the connectivity, spatial arrangement, and conformational preferences of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Cycloheptylpyrrolidine;hydrochloride. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques offer deeper insights into the molecular framework and stereochemistry.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguous assignment of ¹H and ¹³C signals. A COSY spectrum would reveal the coupling between protons, for instance, showing correlations between the proton at the chiral center (C2 of the pyrrolidine (B122466) ring) and the adjacent protons on the pyrrolidine and cycloheptyl rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
Solid-state NMR (ssNMR) provides valuable information on the structure and dynamics of this compound in its crystalline form. researchgate.net Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide structural details. emory.eduwikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra. emory.edu Solid-state ¹³C NMR can be used to study the polymorphism and conformational state of the compound in its solid form. The ¹H ssNMR spectra of pyrrolidinium-based salts typically show broad signals at room temperature, and the full width at half maximum (FWHM) of these signals can provide insights into molecular motion as a function of temperature. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine C2 | ~3.5 - 4.0 | ~60 - 65 |
| Pyrrolidine C3 | ~1.8 - 2.2 | ~25 - 30 |
| Pyrrolidine C4 | ~1.8 - 2.2 | ~25 - 30 |
| Pyrrolidine C5 | ~3.0 - 3.5 | ~45 - 50 |
| Cycloheptyl C1' | ~2.0 - 2.5 | ~40 - 45 |
| Cycloheptyl CH₂ | ~1.2 - 1.9 | ~25 - 35 |
| Pyrrolidine N-H | ~8.5 - 9.5 | - |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds. These techniques are highly sensitive to the molecular structure and conformation. nih.gov
In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibration of the secondary ammonium (B1175870) salt would appear as a broad band in the region of 2700-3300 cm⁻¹. The C-H stretching vibrations of the pyrrolidine and cycloheptyl rings would be observed around 2850-3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ region.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (salt) | 2700-3300 (broad) | Weak or not observed |
| C-H Stretch | 2850-3000 | 2850-3000 |
| CH₂ Bend | ~1450 | ~1450 |
| C-N Stretch | 1000-1200 | 1000-1200 |
| Ring Vibrations | 800-1200 | 800-1200 |
Chiroptical techniques are essential for the stereochemical analysis of chiral molecules like this compound. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the molecule with left and right circularly polarized light. acs.orgwikipedia.org
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For a chiral molecule, a CD spectrum will show positive or negative peaks (Cotton effects) in the region of its electronic absorptions. libretexts.org The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the stereocenter. nih.gov For this compound, the nitrogen atom's n → σ* transition would be a key chromophore contributing to the CD spectrum. The sign of the Cotton effect associated with this transition can be used to assign the absolute configuration (R or S) at the C2 position.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength. slideshare.net An ORD curve of a chiral compound will show a plain curve at wavelengths away from an absorption band and an anomalous curve (a Cotton effect) in the vicinity of an absorption band. libretexts.org The shape of the Cotton effect in the ORD spectrum is directly related to the absolute configuration of the molecule. scispace.com
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, a successful crystal structure determination would reveal the exact conformation of both the pyrrolidine and cycloheptyl rings. The pyrrolidinium (B1226570) cation typically adopts a puckered envelope or twist conformation. nih.govresearchgate.net The analysis would also detail the hydrogen bonding interactions between the pyrrolidinium cation (N-H donors) and the chloride anion, as well as other intermolecular interactions that dictate the crystal packing. nih.govnih.gov In the crystal structure of pyrrolidinium chloride, for instance, N⁺—H⋯Cl⁻ hydrogen bonds connect the cations and anions into chains. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ or P2₁2₁2₁ (for a chiral molecule) |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 9-15 Å, c ≈ 10-18 Å, β ≈ 90-105° |
| Z (molecules per unit cell) | 2 or 4 |
| Key Hydrogen Bond | N-H···Cl |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy in the low ppm range.
For this compound, HRMS would confirm the elemental formula of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the parent ion. The fragmentation of 2-substituted pyrrolidines often involves cleavage of the substituent from the ring and fragmentation of the pyrrolidine ring itself. Characteristic fragment ions would be expected from the loss of the cycloheptyl group and subsequent ring opening or fragmentation of the pyrrolidine moiety.
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity and determining the enantiomeric excess (ee) of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. heraldopenaccess.us The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers. gimitec.com For this compound, a polysaccharide-based CSP would likely be effective for achieving baseline separation of the enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for purity analysis. nih.gov For GC analysis of amines, derivatization is often necessary to improve volatility and chromatographic peak shape. nih.gov After separation on a GC column, the mass spectrometer provides identification of the compound and any impurities based on their mass spectra. Chiral GC columns can also be used for the determination of enantiomeric excess. nih.gov
Table 4: Summary of Advanced Characterization Techniques and Their Applications
| Technique | Primary Application | Information Obtained |
|---|---|---|
| Multi-dimensional NMR | Structural Elucidation | Connectivity, Stereochemistry, Conformation |
| Vibrational Spectroscopy | Conformational Fingerprinting | Functional Groups, Conformational Isomers |
| Chiroptical Spectroscopy | Stereochemical Purity | Absolute Configuration, Enantiomeric Purity |
| X-ray Crystallography | Solid-State Structure | Bond Lengths/Angles, Absolute Configuration, Packing |
| High-Resolution Mass Spectrometry | Molecular Weight & Fragmentation | Elemental Composition, Fragmentation Pathways |
| Advanced Chromatography | Purity & Enantiomeric Excess | Chemical Purity, Enantiomeric Ratio |
Thermal Analysis for Investigating Phase Transitions and Polymorphism (without specific property values)
Thermal analysis techniques are indispensable in the solid-state characterization of active pharmaceutical ingredients (APIs), such as this compound. These methods measure the physical and chemical properties of a substance as a function of temperature, providing critical insights into its thermal stability, phase behavior, and polymorphic nature. veeprho.comnih.gov Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a crucial consideration in pharmaceutical development, as different polymorphs can exhibit varying physical properties. europeanpharmaceuticalreview.comshimadzu.com Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental tools for detecting and characterizing these different solid-state forms. nih.gov
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com For a substance like this compound, DSC is highly effective for identifying phase transitions, such as melting, crystallization, and solid-solid transitions between different polymorphs. shimadzu.com
A DSC thermogram plots heat flow against temperature. Endothermic events (where the sample absorbs heat), such as melting, and exothermic events (where the sample releases heat), such as crystallization, appear as peaks. The presence of multiple thermal events can be indicative of polymorphism. For instance, a metastable polymorph of this compound might melt at a lower temperature (an endothermic peak), followed immediately by an exothermic peak representing its recrystallization into a more stable form. This new, more stable form would then melt at a higher temperature, which would be observed as a second endotherm. This sequence of events helps to establish the thermodynamic relationship between the polymorphs. researchgate.net
Furthermore, by employing controlled heating and cooling cycles, the reversibility of phase transitions can be assessed. This helps to distinguish between enantiotropic systems, where the different polymorphs are stable in different temperature ranges and the transition is reversible, and monotropic systems, where only one polymorph is stable at all temperatures below the melting point. researchgate.net The shape and onset of the melting endotherm can also provide qualitative information about the purity of the sample.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is another key thermal technique that measures the change in mass of a sample as a function of temperature or time. veeprho.com Its primary role in the context of polymorphism is to differentiate between true polymorphs and pseudopolymorphs (solvates or hydrates). True polymorphs of this compound would have the same chemical composition and would therefore show no mass loss until decomposition occurs at higher temperatures. nih.gov
Interactive Data Tables
Table 1: Application of Thermal Analysis Techniques for this compound Research
| Technique | Information Obtained | Interpretation for this compound |
| Differential Scanning Calorimetry (DSC) | Heat flow changes with temperature. | Detection of melting points, crystallization events, and solid-solid phase transitions. Allows for the identification of different polymorphic forms and determination of their thermodynamic relationship (monotropic/enantiotropic). |
| Thermogravimetric Analysis (TGA) | Mass changes with temperature. | Differentiates between anhydrous polymorphs (no mass loss before decomposition) and pseudopolymorphs like hydrates/solvates (shows mass loss corresponding to solvent). Determines thermal stability and decomposition profile. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
